molecular formula C27H52O3 B13802293 Methyl 9-oxohexacosanoate CAS No. 55955-49-2

Methyl 9-oxohexacosanoate

Cat. No.: B13802293
CAS No.: 55955-49-2
M. Wt: 424.7 g/mol
InChI Key: CPXVTKNQCMDWFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Hexacosanoic acid+MethanolMethyl 9-oxohexacosanoate+Water\text{Hexacosanoic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Hexacosanoic acid+Methanol→Methyl 9-oxohexacosanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxohexacosanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Scientific Research Applications

Methyl 9-oxohexacosanoate has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants

Mechanism of Action

The mechanism of action of methyl 9-oxohexacosanoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxohexacosanoate is unique due to the presence of the oxo group at the 9th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

55955-49-2

Molecular Formula

C27H52O3

Molecular Weight

424.7 g/mol

IUPAC Name

methyl 9-oxohexacosanoate

InChI

InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26(28)24-21-18-16-19-22-25-27(29)30-2/h3-25H2,1-2H3

InChI Key

CPXVTKNQCMDWFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

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